Increased Lipophilicity (LogP) Compared to Unsubstituted Bipyridine Scaffold
The introduction of a methyl group at the 6' position significantly elevates the compound's lipophilicity, as quantified by its XLogP3 value, compared to the unsubstituted parent scaffold, [3,3'-bipyridin]-4-amine. This increase in LogP directly impacts membrane permeability and pharmacokinetic behavior, making the methylated derivative a distinct entity for medicinal chemistry applications. The target compound demonstrates an XLogP3 of 1.1 [1], whereas the unsubstituted analog, [3,3'-bipyridin]-4-amine, has a reported ACD/LogP of 0.87 [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | [3,3'-Bipyridin]-4-amine (CAS 1214333-30-8): ACD/LogP = 0.87 |
| Quantified Difference | ΔLogP ≈ +0.23 (26% increase relative to baseline) |
| Conditions | Computed values from PubChem (XLogP3) and ChemSpider (ACD/LogP) databases. |
Why This Matters
This quantifiable difference in LogP is critical for scientists selecting building blocks for structure-activity relationship (SAR) studies, as it predicts altered membrane permeability and distribution characteristics without introducing additional polar atoms.
- [1] 6'-Methyl-[3,3'-bipyridin]-4-amine. PubChem CID 64090952. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] [3,3'-Bipyridin]-4-amine. ChemSpider ID 24528593. Royal Society of Chemistry. Accessed April 2026. View Source
